molecular formula C11H17NO6S B1218168 Hawkinsin CAS No. 63224-90-8

Hawkinsin

Cat. No.: B1218168
CAS No.: 63224-90-8
M. Wt: 291.32 g/mol
InChI Key: SPXVLTDISXZSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hawkinsin is a cysteine derivative that is cysteine in which the thiol group is substituted by a [2-(carboxymethyl)-2,5-dihydroxycyclohex-3-en-1-yl]sulfanediyl group. Hawkinsinuria is an inherited disorder which is characterized by the inability to break down the amino acid tyrosine. This results in the finding of certain metabolites in the urine, such as this compound. It has a role as a biomarker and a human urinary metabolite. It is a dicarboxylic acid, a cysteine derivative, a cycloalkene, a diol, a tertiary allylic alcohol and a secondary allylic alcohol.
This compound belongs to the class of organic compounds known as cysteine and derivatives. Cysteine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a potentially toxic compound.

Properties

CAS No.

63224-90-8

Molecular Formula

C11H17NO6S

Molecular Weight

291.32 g/mol

IUPAC Name

2-amino-3-[2-(carboxymethyl)-2,5-dihydroxycyclohex-3-en-1-yl]sulfanylpropanoic acid

InChI

InChI=1S/C11H17NO6S/c12-7(10(16)17)5-19-8-3-6(13)1-2-11(8,18)4-9(14)15/h1-2,6-8,13,18H,3-5,12H2,(H,14,15)(H,16,17)

InChI Key

SPXVLTDISXZSFM-UHFFFAOYSA-N

SMILES

C1C(C=CC(C1SCC(C(=O)O)N)(CC(=O)O)O)O

Canonical SMILES

C1C(C=CC(C1SCC(C(=O)O)N)(CC(=O)O)O)O

Key on ui other cas no.

63224-90-8

physical_description

Solid

Synonyms

(2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1- yl)acetic acid
hawkinsin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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